1-Aminocyclohexanecarboxamide
Overview
Description
1-Aminocyclohexanecarboxamide is an organic compound with the molecular formula C7H14N2O It is a derivative of cyclohexane, featuring an amino group and a carboxamide group attached to the cyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Aminocyclohexanecarboxamide can be synthesized through several methods. One common approach involves the reaction of cyclohexanone with ammonia, followed by acylation and subsequent rearrangement of the resultant amides. This method ensures high diastereomeric purity .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of large-scale reactors where cyclohexanone is reacted with ammonia under controlled conditions. The reaction is typically carried out at elevated temperatures and pressures to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-Aminocyclohexanecarboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert it into cyclohexylamine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of cyclohexylamine derivatives.
Substitution: Formation of substituted cyclohexane derivatives.
Scientific Research Applications
1-Aminocyclohexanecarboxamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor in the synthesis of biologically active compounds.
Industry: Utilized in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism by which 1-aminocyclohexanecarboxamide exerts its effects involves interactions with various molecular targets. It can act as a ligand, binding to specific receptors or enzymes, thereby modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Cyclohexanecarboxamide: Lacks the amino group, making it less reactive in certain chemical reactions.
Cyclohexylamine: Contains an amino group but lacks the carboxamide group, leading to different reactivity and applications.
1-Aminocyclopropanecarboxamide: Smaller ring size, resulting in different steric and electronic properties.
Uniqueness: 1-Aminocyclohexanecarboxamide is unique due to the presence of both an amino group and a carboxamide group on the cyclohexane ring. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile building block in organic synthesis.
Properties
IUPAC Name |
1-aminocyclohexane-1-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O/c8-6(10)7(9)4-2-1-3-5-7/h1-5,9H2,(H2,8,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQEXBJOPGJUKIL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C(=O)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50459706 | |
Record name | 1-Aminocyclohexanecarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50459706 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17324-90-2 | |
Record name | 1-Aminocyclohexanecarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50459706 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Aminocyclohexanecarboxamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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